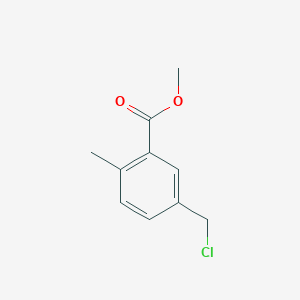

Methyl 5-(chloromethyl)-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(chloromethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLUQEKQXUAQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857276-41-6 | |

| Record name | methyl 5-(chloromethyl)-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 5 Chloromethyl 2 Methylbenzoate

Strategies for the Construction of the Methylbenzoate Core

The initial and crucial phase in the synthesis of Methyl 5-(chloromethyl)-2-methylbenzoate is the formation of the methyl 2-methylbenzoate (B1238997) backbone. This can be achieved through several efficient methods, primarily involving esterification of a precursor acid or direct functionalization of an aromatic precursor.

Esterification Routes Utilizing Precursor Acids or Derivatives

The most common and direct route to methyl 2-methylbenzoate is the Fischer-Speier esterification of 2-methylbenzoic acid with methanol. prepchem.comucla.edu This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst such as sulfuric acid or tosic acid. prepchem.comtcu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq Methanol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the desired ester. uomustansiriyah.edu.iq

A typical laboratory procedure involves refluxing a solution of 2-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com The reaction progress can be monitored by techniques such as thin-layer chromatography.

Recent advancements in this field have focused on improving reaction efficiency and reducing reaction times. Microwave-assisted esterification has emerged as a powerful technique. academicpublishers.orgresearchgate.netusm.my Sealed-vessel microwave conditions can significantly accelerate the reaction, with optimized conditions reaching completion in as little as 15 minutes at 130°C. researchgate.net The use of solid acid catalysts, such as zirconium-based catalysts, is also gaining traction as a more environmentally friendly and recyclable alternative to corrosive mineral acids. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Conventional Reflux | H₂SO₄ | 18 hours | Reflux | High | prepchem.com |

| Microwave-assisted | H₂SO₄ | 15 minutes | 130°C | Good | researchgate.net |

| Solid Acid Catalyst | Zr/Ti Solid Acid | 24 hours | 120°C | Good | mdpi.com |

| Ionic Liquids (Microwave) | Brønsted acidic ionic liquids | Short | Microwave | 77-98.5% | deakin.edu.au |

Aromatic Functionalization Approaches Leading to the Methyl Group and Ester

An alternative strategy for constructing the methylbenzoate core involves the functionalization of a simpler aromatic starting material, such as toluene (B28343). This multi-step approach offers flexibility in introducing the required substituents. One plausible pathway begins with the Friedel-Crafts acylation of toluene. libretexts.orgscribd.comyoutube.comchemguide.co.uk In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring. Using acetyl chloride and a Lewis acid catalyst like aluminum chloride, toluene can be acylated, primarily at the para position due to the directing effect of the methyl group, to form 4-methylacetophenone. chemguide.co.uk

Subsequent oxidation of the methyl ketone can yield the corresponding carboxylic acid. This can then be followed by esterification with methanol as described in the previous section to afford methyl 4-methylbenzoate. While this route is longer, it demonstrates the versatility of aromatic functionalization reactions in building complex molecules from simple precursors.

Another potential route starts with the oxidation of toluene to benzoic acid, followed by esterification to methyl benzoate (B1203000). quora.com The methyl group can then be introduced via a Friedel-Crafts alkylation reaction. However, controlling the position of the second methyl group can be challenging due to the directing effects of the ester group.

Selective Chloromethylation Techniques for the Aromatic Ring

Once the methyl 2-methylbenzoate core is synthesized, the next critical step is the selective introduction of a chloromethyl group onto the aromatic ring at the 5-position. This is achieved through side-chain chlorination, a reaction that proceeds via a free radical mechanism.

Electrophilic Chloromethylation Reactions

Electrophilic aromatic substitution is the fundamental mechanism for introducing a chloromethyl group onto an aromatic substrate like methyl 2-methylbenzoate. The most common method for this transformation is the Blanc chloromethylation reaction. wikipedia.orglibretexts.org This reaction involves treating an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst. wikipedia.orgjk-sci.com The process is a versatile method for directly substituting a hydrogen atom on an aromatic ring with a chloromethyl group.

The reaction mechanism is a classic example of electrophilic substitution. dur.ac.uk However, the precise identity of the electrophilic species that attacks the aromatic ring has not been definitively established and may vary with reaction conditions. dur.ac.uk Potential electrophiles include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺), which can be formed in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org

The most common reagents used for chloromethylation are formaldehyde and hydrogen chloride. dur.ac.uk Formaldehyde can be used in various forms, such as an aqueous solution (formalin), or as its solid polymer, paraformaldehyde. dur.ac.ukalfa-chemistry.com In acidic conditions, the carbonyl group of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org The aromatic ring then acts as a nucleophile, attacking the activated formaldehyde. This is followed by rearomatization of the ring and the subsequent conversion of the resulting benzyl (B1604629) alcohol into the final chloromethylated product under the reaction conditions. wikipedia.orglibretexts.org

Alternative chloromethylating agents can also be employed, such as chloromethyl methyl ether (CH₃OCH₂Cl). wikipedia.orglibretexts.org This reagent can sometimes provide better results, particularly for deactivated aromatic substrates. wikipedia.org

Lewis acids are crucial catalysts in most chloromethylation reactions, particularly for less reactive aromatic substrates. researchgate.net The most commonly used catalyst is zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk The Lewis acid coordinates with the oxygen atom of the protonated formaldehyde, further increasing its electrophilicity and facilitating the attack by the aromatic π-electrons. wikipedia.org

Other Lewis acids have also been successfully employed as catalysts, including aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). dur.ac.ukresearchgate.net The choice of catalyst can be optimized to improve reaction outcomes for specific substrates. dur.ac.uk For instance, studies on the chloromethylation of various alkylbenzenes have shown that different Lewis acids can be used to achieve high yields. unive.it In some cases involving highly activated aromatic rings, a catalyst may not be necessary. dur.ac.uk

Table 1: Common Lewis Acid Catalysts in Chloromethylation

| Catalyst | Formula | Typical Application |

|---|---|---|

| Zinc Chloride | ZnCl₂ | General-purpose, most common catalyst. dur.ac.uk |

| Aluminum Chloride | AlCl₃ | Used for various aromatic compounds. dur.ac.ukgoogle.com |

| Tin(IV) Chloride | SnCl₄ | Effective catalyst for the reaction. dur.ac.ukunive.it |

Optimization of Synthetic Pathways and Reaction Conditions

To ensure the viability of synthesizing this compound for both laboratory and industrial purposes, optimization of the reaction pathway is essential. This involves strategies to maximize product yield, control the position of functionalization, and manage the purity of the final product.

Maximizing the yield of the desired product is a primary goal in synthetic optimization. In chloromethylation, several factors can be adjusted to improve the output. The reaction is typically conducted under anhydrous conditions to minimize the formation of byproducts and enhance both yield and purity. jk-sci.com

The ratio of reactants is also critical. A patent for a similar process involving the chloromethylation of a benzoic acid derivative specifies a molar ratio of the aromatic substrate to paraformaldehyde to aluminum chloride of 1:0.5-1:1.5-2. google.com Adjusting reaction temperature and time is another key strategy. For the chloromethylation of methyl benzoate, a reaction temperature of 20-65 °C for 5-15 hours has been reported to be effective. google.com The use of phase-transfer catalysts has also been shown to improve yields in the chloromethylation of other alkylbenzenes, with one study reporting a yield of 98% for cumene. unive.it

Controlling the position of the incoming chloromethyl group (regioselectivity) is critical. In the case of methyl 2-methylbenzoate, the existing methyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The directing effects of these two substituents guide the incoming electrophile. The chloromethylation is expected to occur at the position most activated and sterically accessible, which is the 5-position (para to the methyl group and meta to the ester group).

Chemoselectivity involves preventing unwanted side reactions. A common side reaction in chloromethylation is the formation of diarylmethane derivatives. wikipedia.orgjk-sci.com This occurs when the newly formed, reactive chloromethylated product undergoes a second electrophilic substitution (a Friedel-Crafts alkylation) with another molecule of the starting aromatic compound. unive.it High concentrations of the reactants can increase the likelihood of this secondary reaction. jk-sci.com Careful control of reaction conditions, such as temperature and reactant stoichiometry, is necessary to minimize the formation of these diarylmethane byproducts. unive.it

Achieving a high-purity final product is essential. The primary impurities in the synthesis of this compound include unreacted starting material (methyl 2-methylbenzoate), isomeric products (where the chloromethyl group is at a different position), and diarylmethane byproducts. wikipedia.orgunive.it

Managing the purity profile begins with the reaction itself. Optimized conditions that enhance yield and selectivity will inherently lead to a cleaner crude product. jk-sci.com Following the reaction, purification steps are typically required. A common procedure involves quenching the reaction mixture in ice water, separating the organic layer, and then using techniques like vacuum distillation or recrystallization to isolate the pure product from unreacted starting materials and high-boiling impurities. google.comgoogle.com Gas chromatography (GC) is often used to analyze the purity of the final product, with purities exceeding 98% being achievable through careful rectification. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The following sections detail how these principles can be applied to the synthesis of this compound, moving away from traditional methods towards more eco-friendly alternatives.

A common synthetic route to this compound is the chloromethylation of Methyl 2-methylbenzoate. Traditional methods for this type of reaction, such as the Blanc chloromethylation, often involve hazardous reagents and generate significant waste. wikipedia.org Green chemistry offers a framework to redesign this synthesis for improved environmental performance.

Prevention of Waste

The first principle of green chemistry emphasizes that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov In chemical synthesis, waste is often quantified by the E-Factor, which is the mass ratio of waste to the desired product. sheldon.nl The fine chemicals and pharmaceutical industries traditionally have high E-Factors, often ranging from 5 to over 100, meaning that for every kilogram of product, 5 to 100 kilograms of waste are generated. sheldon.nlresearchgate.net

By applying green chemistry principles to the synthesis of this compound, the E-Factor can be significantly reduced. This involves a holistic approach that considers not just the chemical yield but also the waste generated from reagents, solvents, and purification processes.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants in the stoichiometric equation. sheldon.nl

A hypothetical conventional chloromethylation of Methyl 2-methylbenzoate using formaldehyde and hydrogen chloride can be compared to a more atom-economical approach.

| Reaction | Reactants | Product | By-product | Theoretical Atom Economy |

| Conventional Chloromethylation | Methyl 2-methylbenzoate, Formaldehyde, Hydrogen Chloride | This compound | Water | 89.8% |

| Alternative Method (Illustrative) | Methyl 2-methylbenzoate, Dichloromethane (as reagent and solvent) | This compound | - | (Potentially higher if reagent is fully incorporated) |

Note: The atom economy of the alternative method is illustrative and depends on the specific reagents and reaction mechanism.

Use of Less Hazardous Chemical Syntheses

Traditional chloromethylation reactions often employ hazardous substances. For instance, chloromethyl methyl ether, another potential chloromethylating agent, is a known carcinogen. google.com The catalysts used, such as zinc chloride, are also associated with environmental and health hazards. wikipedia.org

Green chemistry encourages the use of less hazardous alternatives. For the synthesis of this compound, this could involve:

Replacing hazardous reagents: Instead of highly toxic chloromethylating agents, in-situ generation of the reactive species from less hazardous precursors could be explored.

Using safer catalysts: Replacing traditional Lewis acids with solid acid catalysts or zeolites could reduce the toxicity and corrosivity of the reaction mixture. researchgate.net

| Component | Conventional Method | Potential Greener Alternative |

| Chloromethylating Agent | Chloromethyl methyl ether or Formaldehyde/HCl | In-situ generation from less hazardous precursors |

| Catalyst | Zinc Chloride, Aluminum Chloride | Solid acids, Zeolites, or recyclable catalysts |

| Solvent | Chlorinated solvents (e.g., Dichloromethane, Carbon tetrachloride) | Supercritical CO2, Ionic liquids, or solvent-free conditions |

Designing Safer Chemicals

This principle focuses on designing chemical products to be effective while minimizing their toxicity. While the target molecule, this compound, is a given, the synthetic pathway can be designed to avoid the formation of hazardous intermediates or by-products. For example, controlling the reaction conditions to prevent the formation of dichlorinated or other polysubstituted by-products is a key aspect.

Safer Solvents and Auxiliaries

Many organic reactions are carried out in volatile organic compounds (VOCs) which can have significant environmental and health impacts. Chlorinated solvents, commonly used in chloromethylation, are particularly problematic. acsgcipr.org Green chemistry promotes the use of safer solvents or the elimination of solvents altogether.

For the synthesis of this compound, greener solvent choices could include:

Supercritical fluids: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent alternative to organic solvents.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. researchgate.net

Aqueous media: Performing reactions in water, where possible, is a highly desirable green alternative. researchgate.net

Design for Energy Efficiency

Chemical processes should be designed to minimize energy requirements. energy.gov Traditional syntheses often involve heating for extended periods and energy-intensive purification steps like distillation.

Energy efficiency in the synthesis of this compound can be improved by:

Catalysis: Using highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures.

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Flow chemistry: Continuous flow reactors can offer better heat and mass transfer, leading to improved energy efficiency and safety.

| Parameter | Conventional Batch Process | Greener Flow Process |

| Reaction Temperature | Often elevated (e.g., 70-140°C) | Potentially lower due to efficient catalysis |

| Reaction Time | Several hours | Minutes to seconds |

| Energy Input | High, for prolonged heating | Lower, due to shorter reaction times and better heat transfer |

Use of Renewable Feedstocks

While the aromatic core of this compound is typically derived from petrochemicals, the broader application of this principle involves exploring routes to key intermediates from biomass. Although not directly applicable to this specific synthesis in the short term, the long-term goal of green chemistry is to shift from a fossil fuel-based economy to one based on renewable resources.

Reduce Derivatives

Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. A well-designed synthesis of this compound would proceed directly from the starting material, Methyl 2-methylbenzoate, without the need for protecting or activating groups on the aromatic ring.

Catalysis

Catalytic reagents are superior to stoichiometric reagents. wikipedia.org In the context of the chloromethylation of Methyl 2-methylbenzoate, this means moving away from the use of large quantities of Lewis acids like zinc chloride that are consumed in the reaction or are difficult to recover.

The use of heterogeneous catalysts, such as solid acids or functionalized resins, offers several advantages:

Easy separation: The catalyst can be easily filtered off from the reaction mixture.

Recyclability: The catalyst can be reused for multiple reaction cycles, reducing waste and cost.

High selectivity: Catalysts can be designed to favor the formation of the desired product, minimizing by-product formation.

Real-time Analysis for Pollution Prevention

Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to monitor and control chemical reactions in real-time. By continuously monitoring key reaction parameters such as concentration, temperature, and pressure, it is possible to:

Ensure the reaction proceeds efficiently and safely.

Minimize the formation of impurities and by-products.

Prevent runaway reactions.

This leads to a more controlled and less wasteful process for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of Methyl 5 Chloromethyl 2 Methylbenzoate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is particularly susceptible to nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate can favor S_N1 pathways, while the primary nature of the carbon also allows for S_N2 reactions. quora.comstackexchange.com The specific mechanism is often influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the aromatic ring. stackexchange.comresearchgate.net

Substitution with Oxygen-Based Nucleophiles

The reaction of methyl 5-(chloromethyl)-2-methylbenzoate with oxygen-based nucleophiles, such as water or alcohols, leads to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. For instance, hydrolysis in the presence of water would yield methyl 5-(hydroxymethyl)-2-methylbenzoate. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. quora.com The use of a polar protic solvent would favor the S_N1 pathway by stabilizing the intermediate carbocation.

Substitution with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, readily displace the chloride to form the corresponding amino-substituted products. stackexchange.com For example, reaction with ammonia would produce methyl 5-(aminomethyl)-2-methylbenzoate. These reactions are of significant industrial interest for the synthesis of benzylamines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. stackexchange.com The reaction with ammonia in a non-polar solvent like liquid ammonia tends to favor an S_N2 mechanism, evidenced by a significant decrease in reaction rate when sterically hindered benzyl (B1604629) chlorides are used. stackexchange.com In aqueous or binary solvent systems, a mixed S_N1 and S_N2 mechanism is often observed. stackexchange.com

Substitution with Carbon-Based Nucleophiles (e.g., Cyanation)

The displacement of the chloride by a cyanide ion (CN⁻) is a crucial carbon-carbon bond-forming reaction, yielding methyl 5-(cyanomethyl)-2-methylbenzoate. This product can then be further hydrolyzed to the corresponding carboxylic acid. In the case of a similar compound, methyl 2-(chloromethyl)benzoate, the reaction with potassium cyanide favors the S_N2 pathway at the benzylic carbon over nucleophilic attack at the ester carbonyl. stackexchange.com This preference is attributed to the higher electrophilicity of the benzylic carbon due to the inductive effect of the adjacent sp² hybridized carbons of the phenyl ring and the chlorine atom. stackexchange.com

| Nucleophile | Reagent Example | Product |

| Oxygen-based | H₂O | Methyl 5-(hydroxymethyl)-2-methylbenzoate |

| Nitrogen-based | NH₃ | Methyl 5-(aminomethyl)-2-methylbenzoate |

| Carbon-based | KCN | Methyl 5-(cyanomethyl)-2-methylbenzoate |

Mechanistic Investigations of Substitution Pathways (e.g., S_N1, S_N2)

The mechanistic pathway for nucleophilic substitution at a benzylic position is a subject of detailed study. Benzyl halides can react via both S_N1 and S_N2 mechanisms, and the preferred pathway is highly dependent on reaction conditions. quora.com

S_N1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The stability of this intermediate makes the S_N1 route favorable, especially in polar protic solvents that can solvate the carbocation. quora.com The presence of electron-donating groups on the benzene (B151609) ring can further stabilize the carbocation and promote the S_N1 mechanism. researchgate.net

S_N2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For benzyl halides, the S_N2 reaction is also viable. quora.com Factors that favor the S_N2 pathway include the use of a strong, unhindered nucleophile and a polar aprotic solvent. Theoretical studies on substituted benzyl fluorides have shown that the S_N2 reactivity is largely governed by the electrostatic interaction between the reactants. acs.org

The choice between S_N1 and S_N2 can be influenced by substituents on the aromatic ring. For substituted benzyl chlorides, those with strong electron-donating groups in the para position tend to solvolyze via an S_N1 mechanism, while others often proceed through an S_N2 pathway. researchgate.net

Reactions Involving the Methyl Ester Functional Group

The methyl ester group of this compound is also a key site for chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(chloromethyl)-2-methylbenzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of methanol. quora.com Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. quora.com Studies on the hydrolysis of methyl benzoates in high-temperature water have shown that this "green" solvent can effectively promote the reaction, even for sterically hindered esters. psu.edu

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 5-(chloromethyl)-2-methylbenzoate and methanol. Transesterification is a significant industrial process for producing various esters. researchgate.netresearchgate.net Efficient, solvent-free transesterification methods have been developed using catalysts like lithium hexamethyldisilazide (LiHMDS). researchgate.net The reaction temperature for transesterification of methyl benzoate (B1203000) with alcohols typically ranges from 140 to 250 °C. google.com

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 5-(chloromethyl)-2-methylbenzoic acid |

| Transesterification | R'OH, Catalyst | Alkyl 5-(chloromethyl)-2-methylbenzoate |

Reduction Reactions of the Ester to Alcohol

The reduction of the methyl ester group in this compound to a primary alcohol, yielding (5-(chloromethyl)-2-methylphenyl)methanol, is a fundamental transformation. The choice of reducing agent is critical due to the presence of the reducible chloromethyl group.

Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for the reduction of esters to alcohols. doubtnut.com For instance, LiAlH₄ readily converts methyl benzoate into benzyl alcohol. doubtnut.comresearchgate.net However, LiAlH₄ is also capable of reducing alkyl halides. Therefore, applying LiAlH₄ to this compound would likely result in the reduction of both the ester and the chloromethyl functionalities, yielding (5-methyl-m-tolyl)methanol.

Milder reducing agents such as Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. doubtnut.com Selective reduction of the ester group while preserving the chloromethyl group would necessitate alternative methods. One possible strategy involves the use of catalytic hydrogenation. Specific catalyst systems, such as Cu/ZnO/Al₂O₃, have been employed for the hydrogenation of methyl benzoate to benzyl alcohol, which could potentially offer selectivity under controlled conditions. researchgate.net Another approach is a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which can then be selectively reduced.

Table 1: Comparison of Reducing Agents for Ester Functionality

| Reagent | Substrate Example | Product Example | Efficacy on Esters | Notes |

|---|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Methyl Benzoate | Benzyl Alcohol | High | Strong, unselective; also reduces alkyl halides. doubtnut.com |

| Sodium Borohydride (NaBH₄) | Methyl Benzoate | No reaction | Low | Generally unreactive towards esters. doubtnut.com |

| H₂ / Catalyst (e.g., Cu/ZnO/Al₂O₃) | Methyl Benzoate | Benzyl Alcohol | Moderate to High | Selectivity is dependent on the catalyst and reaction conditions. researchgate.net |

Functionalization of the Aromatic Ring System

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the combined electronic and steric effects of the three substituents.

-CH₃ (at C-2): An activating, ortho-, para-directing group. It enhances electron density at positions 3 and 6.

-COOCH₃ (at C-1): A deactivating, meta-directing group. It withdraws electron density from the ring and directs incoming electrophiles to positions 3 and 5.

-CH₂Cl (at C-5): A weakly deactivating, ortho-, para-directing group due to inductive withdrawal by chlorine but hyperconjugation of the methylene (B1212753) bridge. It directs incoming electrophiles to positions 2 and 6.

The reaction requires a strong electrophile, typically generated with the help of a catalyst, due to the presence of the deactivating ester and chloromethyl groups. ma.edulibretexts.org For example, the nitration of methyl benzoate using a mixture of nitric and sulfuric acids yields methyl 3-nitrobenzoate, demonstrating the powerful meta-directing effect of the ester group in a simpler system. aiinmr.comyoutube.com In contrast, the nitration of benzyl chloride predominantly yields the para-substituted product, highlighting the directing effect of the chloromethyl group. stackexchange.com For this compound, a mixture of products would be expected, with the precise ratio depending on the specific reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOCH₃ | C-1 | Deactivating | Meta (to C-3, C-5) |

| -CH₃ | C-2 | Activating | Ortho, Para (to C-3, C-6) |

| -CH₂Cl | C-5 | Weakly Deactivating | Ortho, Para (to C-2, C-6) |

This compound itself lacks a suitable leaving group (like a halide or triflate) directly attached to the aromatic ring for conventional metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Kumada couplings. However, derivatives of this compound could readily participate in such reactions.

Should a halogen (e.g., Br or I) be introduced onto the aromatic core via electrophilic aromatic substitution, this new derivative would become an excellent substrate for cross-coupling. For instance, iron-catalyzed Kumada cross-coupling reactions have been successfully performed on aryl chlorobenzoates, demonstrating that the ester functionality is tolerated under certain conditions. semanticscholar.org Similarly, palladium-catalyzed Suzuki reactions are a powerful tool for forming carbon-carbon bonds on aryl halides. bris.ac.uk A hypothetical bromo-derivative, such as Methyl 3-bromo-5-(chloromethyl)-2-methylbenzoate, could be coupled with various organoboron reagents to introduce new alkyl or aryl groups at the C-3 position. The development of iron-catalyzed protocols is particularly attractive due to the low cost and low toxicity of the metal. semanticscholar.orgbris.ac.uk

Derivatization Strategies for Complex Molecular Architectures

The functional groups of this compound serve as handles for building more elaborate structures, including heterocycles and polymers.

The benzylic chloride of the chloromethyl group is a reactive electrophilic site, making it highly suitable for constructing heterocyclic systems via nucleophilic substitution. This moiety can react with various dinucleophiles to form rings. For example, reaction with primary amines, hydrazines, or thioureas can lead to the formation of nitrogen- and sulfur-containing heterocycles.

This strategy is widely used in medicinal and materials chemistry. For instance, related compounds like 3-chlorobenzo[f]quinoline-2-carbaldehyde have been used as starting materials to create a variety of complex heterocyclic structures through condensation and cyclization reactions. nih.gov Similarly, the chloromethyl group in 2-chloro-5-chloromethyl thiazole (B1198619) is a key anchor point for further chemical elaboration. unifiedpatents.com By analogy, this compound could be reacted with a nucleophile like 2-aminothiophenol (B119425) to construct a benzothiazepine (B8601423) ring system, a privileged scaffold in medicinal chemistry.

The chloromethyl group is a well-established functional handle for polymerization processes. It can be used to synthesize a variety of polymeric materials through several routes.

Initiation of Polymerization: The C-Cl bond can be cleaved to initiate controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers.

Monomer Synthesis: The chloromethyl group can be chemically modified to introduce a polymerizable group. For example, elimination of HCl could form a vinyl group, creating a styrene-type monomer. Alternatively, substitution with a carboxylate or acrylate (B77674) nucleophile would yield a monomer suitable for free-radical or condensation polymerization. Studies on the polymerization of monomers like methyl methacrylate (B99206) demonstrate the fundamental principles of these processes. researchgate.net

Polycondensation: The compound can act as an A-B type monomer if another reactive site is present or introduced. More commonly, it could be used as a monomer in polycondensation reactions with a suitable comonomer. For example, reacting it with a bisphenol under basic conditions could lead to the formation of polyethers. The synthesis of methyl p-chloromethyl benzoate, an isomer of the title compound, is described in patents, suggesting its utility as an intermediate for larger structures, potentially including polymers. google.com

Elusive Building Block: Scant Research on this compound in Advanced Scaffold Construction

Despite its potential as a versatile chemical intermediate, a comprehensive review of scientific literature reveals a notable absence of dedicated research on the application of this compound in the construction of advanced organic scaffolds. While the compound is commercially available and its constituent functional groups suggest significant synthetic utility, detailed studies exploring its reactivity and role in the development of complex molecular frameworks are conspicuously missing from peer-reviewed journals and patent literature.

This compound possesses two key reactive sites: the electrophilic benzylic chloride and the ester group. The chloromethyl group, in particular, is a prime handle for introducing the substituted benzyl moiety into larger, more complex structures through nucleophilic substitution reactions. This feature, theoretically, makes it a valuable building block for chemists engaged in the synthesis of novel compounds for materials science and medicinal chemistry.

However, a thorough investigation into its synthetic applications yields little to no specific examples of its use in constructing advanced, polycyclic, or heterocyclic scaffolds. The scientific discourse on closely related isomers, such as methyl p-chloromethyl benzoate and methyl 2-(chloromethyl)benzoate, offers some context. For instance, patents describe the preparation of parachloro-methyl benzoate as an important intermediate for pharmaceuticals and agrochemicals. google.com Additionally, studies on the chlorination of methyl 2-methylbenzoate (B1238997) provide insights into the synthesis of such chlorinated building blocks. researchgate.net

The reactivity of the chloromethyl group is generally well-understood. It is highly susceptible to nucleophilic attack (S_N2 reactions) by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity would be expected to facilitate the straightforward incorporation of the methyl 5-(methoxycarbonyl)-4-methylbenzyl unit into a variety of molecular architectures. A discussion on the reaction of the related methyl 2-(chloromethyl)benzoate with potassium cyanide highlights the preferential reactivity of the benzylic chloride over the ester group towards nucleophiles. stackexchange.com

The lack of published research specifically detailing the use of this compound in multicomponent reactions, the synthesis of fused heterocyclic systems, or the construction of macrocycles is a significant finding in itself. It suggests that this particular isomer may be underutilized or that its synthetic pathways to complex structures are perhaps less efficient or desirable than those of its more studied counterparts.

Below is a table summarizing the properties of this compound and a list of related compounds that have been more extensively studied.

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₀H₁₁ClO₂ | 198.65 | Benzylic chloride, Ester |

| Methyl p-chloromethyl benzoate | C₉H₉ClO₂ | 184.62 | Isomer, Intermediate for agrochemicals |

| Methyl 2-(chloromethyl)benzoate | C₉H₉ClO₂ | 184.62 | Isomer, Subject of chlorination studies |

| Methyl 5-(chloromethyl)-2-fluorobenzoate | C₉H₈ClFO₂ | 202.61 | Fluorinated analogue |

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet) reveals the number of neighboring protons.

For Methyl 5-(chloromethyl)-2-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton groups. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the methyl ester, the methyl group on the ring, and the chloromethyl group are expected to appear as sharp singlets in the upfield region, as they have no adjacent protons to couple with.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H-3, H-4, H-6) | 7.2 - 7.9 | Multiplet | 3H |

| Chloromethyl Protons (-CH₂Cl) | ~4.6 | Singlet | 2H |

| Ester Methyl Protons (-OCH₃) | ~3.9 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and its bonding environment. docbrown.info For instance, carbonyl carbons in esters typically appear far downfield (165-175 ppm), while aromatic carbons are found in the 120-150 ppm range. youtube.comchegg.com Aliphatic carbons, such as those in methyl groups, resonate at higher fields (lower ppm values). youtube.com

In the case of this compound, ten distinct signals are expected, one for each carbon atom in its unique chemical environment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 170 |

| Aromatic Carbons (C-Ar) | 128 - 140 |

| Ester Methyl Carbon (-OCH₃) | ~52 |

| Chloromethyl Carbon (-CH₂Cl) | 45 - 50 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques provide correlational data that helps piece together the molecular puzzle by showing how different atoms are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. science.gov For this compound, COSY would show correlations among the protons on the aromatic ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals of the methyl and chloromethyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a compound with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula from the exact mass. csic.es For this compound (C₁₀H₁₁ClO₂), HRMS would confirm its elemental composition.

Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂ClO₂]⁺ | 199.05203 |

| [M+Na]⁺ | [C₁₀H₁₁ClNaO₂]⁺ | 221.03397 |

| [M+NH₄]⁺ | [C₁₀H₁₅ClNO₂]⁺ | 216.07857 |

Data sourced from predicted values for CID 22616085. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.com In a GC-MS analysis, the sample is vaporized and passed through a long column (the GC component), which separates the mixture into its individual components based on their boiling points and interactions with the column. Each separated component then enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint.

This technique is ideal for assessing the purity of this compound, with commercial suppliers often using GC to specify a purity level, such as >97.0%. tcichemicals.com The mass spectrum obtained from the GC-MS can confirm the identity of the main peak as the target compound by matching its molecular ion peak and fragmentation pattern to expected values. For instance, a common fragment observed in the mass spectrum of similar benzoate (B1203000) esters is the benzoyl cation at m/z 105. wiley.comrestek.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The key functional groups in this compound are an ester, an aromatic ring, a chloromethyl group, and methyl groups. The expected IR absorption bands for these groups are derived from data on analogous compounds like methyl benzoate and other substituted benzoates. brainly.comresearchgate.netnist.gov

A prominent and sharp absorption peak is anticipated in the range of 1730-1715 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester group. brainly.com The conjugation of the carbonyl group with the aromatic ring influences the exact position of this band. The spectrum would also display strong C-O stretching vibrations associated with the ester linkage, typically appearing in the 1300-1000 cm⁻¹ region. brainly.com

Vibrations related to the aromatic ring include C-H stretching, which occurs above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to medium-strength bands in the 1600-1450 cm⁻¹ range. researchgate.netdocbrown.info The C-H stretching vibrations of the aliphatic methyl groups are expected just below 3000 cm⁻¹. docbrown.info The presence of the chloromethyl group (CH₂Cl) would be indicated by a C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Ester C=O | Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

This table is generated based on characteristic absorption frequencies for functional groups found in analogous molecules. brainly.comdocbrown.info

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic impurities. sielc.comsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. nih.gov This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Typical HPLC Parameters for Analysis of Substituted Methyl Benzoates

| Parameter | Description |

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |

| Modifier | Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) |

| Detector | Diode Array Detector (DAD) or UV-Vis |

This table is based on established methods for closely related compounds such as Methyl 2-chloromethylbenzoate and other aromatic isomers. sielc.comnih.govsielc.com

Gas Chromatography (GC)

Gas Chromatography is a premier technique for separating and analyzing volatile compounds. This compound, being sufficiently volatile and thermally stable, is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The analysis typically involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium, through a capillary column. google.comnih.gov The column's stationary phase is a high-boiling-point liquid coated on the inner surface. For chloro-aromatic compounds, columns like a DB-624 or a DB-5 are often used. google.comresearchgate.net A temperature program, where the column temperature is gradually increased, is employed to ensure the efficient separation of compounds with different boiling points. google.com

Following separation, the components are detected by a detector, such as a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). nih.govnih.gov An MS detector provides both quantitative data and mass spectral information, which allows for the structural elucidation of the analyte and any impurities. google.com

Table 3: General GC/MS Parameters for Analysis of Substituted Methyl Benzoates

| Parameter | Description |

| Column | Capillary column, e.g., DB-624, DB-5, or Rxi-1ms |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temperature (e.g., 40-60 °C) held, then ramped to a final temperature (e.g., 220-280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table is compiled from GC methods used for analyzing related volatile compounds, including chloromethyl derivatives and various methyl esters. google.comnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of Methyl 5 Chloromethyl 2 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 5-(chloromethyl)-2-methylbenzoate, DFT could be employed to model its behavior in chemical reactions. By calculating the electron density, researchers can predict how and where the molecule is likely to react. For instance, DFT studies could identify the most probable sites for nucleophilic or electrophilic attack, providing insights into its synthetic utility. While no specific DFT studies on this compound's reaction mechanisms have been reported, this approach remains a critical tool for such future investigations.

Transition State Elucidation and Reaction Pathway Analysis

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those rooted in quantum mechanics, are adept at locating and characterizing these fleeting structures. For any proposed reaction involving this compound, computational chemists would aim to elucidate the transition state geometry and its associated energy barrier. This information is crucial for predicting reaction rates and understanding why certain products are formed over others. The analysis of the complete reaction pathway, from reactants to products via the transition state, would offer a detailed map of the chemical transformation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties.

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms and determining their relative energies. This is particularly important for understanding the flexibility of the molecule and the orientation of its reactive groups, such as the chloromethyl and methylbenzoate moieties.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. By simulating the motion of each atom, researchers can observe how the molecule flexes, rotates, and interacts with its environment, such as a solvent. This provides a more realistic picture of the molecule's behavior than static conformational analysis alone.

Predictive Modeling for Synthetic Route Design and Optimization

Computational tools are increasingly used to design and optimize synthetic routes to chemical compounds. Predictive modeling algorithms can analyze the structure of a target molecule like this compound and propose potential synthetic pathways. These models often leverage vast databases of known chemical reactions and use machine learning to predict the most efficient and high-yielding routes. Such an approach could accelerate the discovery of novel and improved methods for the synthesis of this compound.

Computational Screening for Novel Chemical Transformations

Beyond predicting synthetic routes, computational methods can be used to screen for entirely new chemical transformations. By simulating the interaction of this compound with a wide range of potential reactants and catalysts, it is possible to identify promising new reactions. This high-throughput computational screening can rapidly generate hypotheses for experimental validation, potentially leading to the discovery of novel derivatives and applications for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The utility of Methyl 5-(chloromethyl)-2-methylbenzoate as a building block stems from the differential reactivity of its two primary functional groups: the chloromethyl group and the methyl ester group. The chloromethyl group is highly susceptible to nucleophilic substitution and is a key functionality for Friedel-Crafts alkylation reactions, while the methyl ester can undergo hydrolysis, amidation, or reduction. This allows chemists to use the molecule as a scaffold, introducing new functionalities in a controlled manner. sigmaaldrich.com

While direct citations for the use of this compound in specific, well-known frameworks like MOFs are not prevalent, its structure is highly conducive to the synthesis of complex organic frameworks such as Hyper-Cross-linked Polymers (HCPs). The reactive chloromethyl group can undergo Friedel-Crafts alkylation reactions with other aromatic units, effectively "stitching" molecules together to form a rigid, porous, three-dimensional network. smolecule.com This process, often catalyzed by a Lewis acid, uses the building block to create robust polymeric materials with high surface areas, which are investigated for applications in gas storage and separation. The benzene (B151609) ring provides structural rigidity to the resulting framework.

This compound serves as a key intermediate in the synthesis of various fine chemicals. google.com The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals or agricultural products. The compound's value lies in its ability to introduce a specific substituted benzyl (B1604629) moiety into a target molecule. The chloromethyl group can be readily converted into a wide array of other functional groups. A prime example is the synthesis of its amino derivative, Methyl 5-(aminomethyl)-2-methylbenzoate, through nucleophilic substitution of the chloride with an amine source. bldpharm.com This transformation is a critical step in building more elaborate molecules where a primary amine is required for subsequent reactions, such as amide bond formation.

Table 2: Functional Group Interconversion via the Chloromethyl Group This table illustrates the role of this compound as an intermediate by showing how its reactive group can be modified.

| Starting Compound | Reagent/Reaction Type | Resulting Functional Group | Product Example |

| This compound | Nucleophilic Substitution (e.g., with Ammonia (B1221849) or Phthalimide) | Aminomethyl (-CH₂NH₂) | Methyl 5-(aminomethyl)-2-methylbenzoate bldpharm.com |

| This compound | Nucleophilic Substitution (e.g., with Sodium Cyanide) | Cyanomethyl (-CH₂CN) | Methyl 5-(cyanomethyl)-2-methylbenzoate |

| This compound | Nucleophilic Substitution (e.g., with Sodium Hydroxide) | Hydroxymethyl (-CH₂OH) | Methyl 5-(hydroxymethyl)-2-methylbenzoate |

The distinct reactivity of its functional groups makes this compound an ideal candidate for integration into multi-step synthesis pathways. scribd.comtruman.edu A synthetic strategy can be designed to first exploit the high reactivity of the benzylic chloride. For instance, the chloride can be displaced by a nucleophile in the initial step. The resulting product, which still contains the less reactive methyl ester, can then be carried forward. In subsequent steps, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a secondary point for modification. This orthogonal reactivity is highly valuable in the total synthesis of complex organic molecules, as it allows for the sequential construction of different parts of the molecule without the need for extensive use of protecting groups.

Contributions to Polymer Chemistry and Monomer Development

In materials science, the introduction of specific chemical functionalities into polymers is key to tailoring their properties. The structural motifs present in this compound make it and its derivatives relevant to the field of polymer chemistry. bldpharm.com The related compound chloromethyl benzoate (B1203000) has been used in the functionalization of materials, indicating the utility of this chemical class in polymer science. smolecule.com

This compound is a precursor for designing specialized monomers. bldpharm.com By converting the chloromethyl group into another function, such as an amine or a hydroxyl group, the molecule is transformed from a monofunctional building block (in the context of polymerization) into a difunctional monomer suitable for step-growth polymerization. For example, the conversion to Methyl 5-(aminomethyl)-2-methylbenzoate yields an amino-ester. bldpharm.com Hydrolysis of the ester group in this derivative would then produce an amino acid, a classic AB-type monomer for the synthesis of polyamides. Alternatively, the chloromethyl group itself can be used to attach the entire molecule as a side chain onto an existing polymer backbone, thereby functionalizing the material.

Once converted into a suitable difunctional monomer (e.g., an amino-acid or hydroxy-acid), the compound can be directly incorporated into a polymer backbone through condensation polymerization, such as in the formation of polyamides or polyesters. The inclusion of the rigid, substituted benzene ring into the polymer chain is expected to significantly influence the material's properties. This structural feature typically enhances thermal stability, increases the glass transition temperature (Tg), and can improve mechanical strength compared to purely aliphatic polymers. The development of polymers from benzoate derivatives is an active area of research for creating new materials with specific functionalities. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

While direct applications of this compound in supramolecular chemistry are not widely reported, its structure lends itself to such possibilities. The aromatic ring can participate in π-π stacking interactions, a fundamental force in building supramolecular assemblies. The chloromethyl and ester groups can be modified to introduce recognition sites (e.g., hydrogen bond donors/acceptors or charged groups) that can selectively bind to other molecules (guests). This would allow for the design of complex host-guest systems, molecular sensors, or self-assembling materials.

Future Directions and Emerging Research Challenges for Methyl 5 Chloromethyl 2 Methylbenzoate

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of chloromethylated methylbenzoates often involves multi-step processes that begin with the esterification of the corresponding toluic acid, followed by a free-radical chlorination of the methyl group. google.com For instance, the chlorination of a related isomer, methyl 2-methylbenzoate (B1238997), has been achieved using chlorine gas with initiators like benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or UV light. researchgate.net While effective, these methods present sustainability and safety challenges, such as the use of hazardous chlorine gas and high reaction temperatures (70-140°C). google.comresearchgate.net

Future research must prioritize the development of more sustainable and efficient synthetic pathways. A significant area for improvement lies in the initial esterification step. The use of solid acid catalysts, such as titanium-zirconium mixed oxides, has shown promise for the synthesis of various methyl benzoates, offering a heterogeneous and reusable alternative to traditional strong acid catalysts. mdpi.com This approach avoids corrosive liquid acids and simplifies product purification. mdpi.com

For the chlorination step, alternative, milder chlorinating agents could replace chlorine gas to improve the process's green profile. Furthermore, inspiration can be drawn from the sustainable production of other platform chemicals. For example, significant research has focused on producing 5-(chloromethyl)furfural (CMF) directly from raw biomass, highlighting a shift towards bio-based feedstocks. nih.govrsc.org Exploring pathways to benzoate (B1203000) derivatives from renewable resources could represent a long-term goal for the sustainable production of Methyl 5-(chloromethyl)-2-methylbenzoate.

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Key Advantage |

| Esterification | Methanol and strong acid (e.g., H₂SO₄) mdpi.comwikipedia.org | Methanol with solid acid catalyst (e.g., Zr/Ti oxide) mdpi.com | Reusable catalyst, reduced corrosion and waste mdpi.com |

| Chlorination | Chlorine gas with radical initiator (UV, AIBN, BPO) google.comresearchgate.net | Alternative chlorinating agents (e.g., NCS), photochemistry | Milder conditions, enhanced safety |

| Feedstock | Petroleum-derived toluic acid | Bio-based platform chemicals | Reduced reliance on fossil fuels |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The known reactivity of this compound is primarily dictated by its two functional groups: the benzylic chloride and the methyl ester. The benzylic chloride is highly susceptible to nucleophilic substitution (S_N2) reactions, a feature that is widely exploited in its role as a synthetic intermediate. google.comstackexchange.com The ester group can undergo hydrolysis or be attacked by potent nucleophiles. stackexchange.com

However, the interplay between these two sites and the potential for more novel transformations remain underexplored. A key research challenge is to selectively functionalize one group while leaving the other intact or to devise tandem reactions that engage both sites in a controlled manner. For example, while reaction with potassium cyanide can lead to substitution at the benzylic carbon, using multiple equivalents could potentially involve the ester as well. stackexchange.com

Future research should aim to:

Investigate Transition-Metal Catalysis: The benzylic chloride moiety is a potential handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the range of accessible derivatives.

Explore Domino and Tandem Reactions: Designing multi-step sequences in a single pot where an initial reaction at the chloromethyl group triggers a subsequent cyclization or rearrangement involving the ester could lead to the rapid assembly of complex heterocyclic structures.

Study Advanced Oxidation/Reduction: The application of modern synthetic methods, such as RuO₄-catalyzed oxidative transformations, could potentially lead to novel products that are not accessible through traditional means. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound, particularly the free-radical chlorination step, involves exothermic reactions and the use of hazardous gas, making it an ideal candidate for integration with continuous flow chemistry. researchgate.net Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions, improving safety, and often increasing yield and purity. researchgate.netresearchgate.net The synthesis of related compounds, like methyl 2-(chlorosulfonyl)benzoate, has already demonstrated the power of flow chemistry to inhibit side reactions and handle hazardous intermediates safely. researchgate.net

Emerging research will likely focus on:

Developing a Continuous Flow Synthesis: Converting the batch synthesis of this compound into a fully continuous process. This would involve pumping the starting methyl 2-methylbenzoate and a chlorinating agent through a heated or irradiated reactor coil, allowing for precise control over residence time and temperature. researchgate.net

Automated Derivative Libraries: Integrating flow reactors with automated liquid handling and purification systems. This would enable the rapid synthesis of a library of derivatives by reacting the continuously produced this compound with a range of nucleophiles in a subsequent flow reactor or microfluidic chip.

Telescoped Reactions: Linking multiple flow reactors to perform multi-step syntheses without isolating intermediates. This approach, which has been used for complex targets like C-glycosides, could be applied to produce advanced derivatives of the title compound efficiently. nih.gov

The benefits of this integration are summarized below:

| Feature | Benefit of Flow Chemistry Integration |

| Safety | Enhanced control over exothermic chlorination; containment of hazardous reagents. researchgate.net |

| Efficiency | Improved yield and purity through precise control of reaction parameters. researchgate.net |

| Scalability | Straightforward scaling of production by running the system for longer or using larger reactors. |

| Automation | Enables high-throughput synthesis of derivative libraries for screening. researchgate.net |

Computational Design and Experimental Validation of New Derivatives

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, guiding research efforts toward compounds with the highest potential. For derivatives of this compound, in silico methods can accelerate the discovery of new molecules with tailored properties.

The "magic methyl effect" is a well-known concept in medicinal chemistry where the addition of a methyl group can significantly alter a molecule's pharmacological profile. nih.gov The existing methyl group on the aromatic ring of this compound already influences its conformation and electronic properties. nih.gov Computational studies can explore how modifications to this structure impact its potential as a drug scaffold or functional material.

Future research directions include:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to predict the reactivity of the chloromethyl and ester groups, model reaction mechanisms, and calculate spectroscopic properties for new derivatives.

Molecular Docking: Screening virtual libraries of derivatives against the active sites of biological targets (e.g., enzymes, receptors) to identify promising candidates for new pharmaceuticals.

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate structural features of derivatives with their observed biological activity or physical properties, enabling the prediction of properties for yet-to-be-synthesized compounds.

ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives to prioritize candidates with favorable drug-like properties. nih.gov

Experimental synthesis and validation would then be focused on the most promising candidates identified through these computational screens, creating a more efficient discovery workflow.

Expanding Applications in Niche Chemical Research Areas

While this compound and its isomers are recognized as intermediates in the synthesis of pharmaceuticals and agrochemicals, their application in other specialized fields remains largely untapped. google.comgoogle.com The dual functionality of the molecule makes it a versatile building block for a wide range of materials and functional molecules.

Emerging research challenges involve leveraging its unique structure to enter new domains:

Agrochemicals: The parent compound, methyl benzoate, has demonstrated fumigant and insecticidal properties. mdpi.commdpi.com Derivatives of this compound could be synthesized and screened for enhanced or novel pesticidal or herbicidal activities.

Functional Polymers and Materials Science: The reactive chloromethyl group can act as a site for initiating polymerization or for grafting the molecule onto polymer backbones. This could lead to the development of new functional materials, such as specialty resins, coatings, or materials with unique optical or electronic properties.

Heterocyclic Chemistry: The compound is an excellent starting point for the synthesis of complex heterocyclic systems. Its reactive handles can be used to build fused ring systems or to introduce the substituted benzyl (B1604629) moiety into known heterocyclic scaffolds, which are prevalent in medicinal chemistry. rjptonline.org

Probe Development: The molecule can be used to construct chemical probes for studying biological systems. The chloromethyl group allows for covalent attachment to biomolecules, while the rest of the scaffold can be modified to include reporter tags like fluorophores or affinity labels.

By exploring these niche areas, researchers can unlock new value and applications for this versatile chemical building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 5-(chloromethyl)-2-methylbenzoate, and how do reaction parameters (e.g., catalysts, temperature) influence yield and purity?

- Methodology :

- Direct chloromethylation : Introduce a chloromethyl group via Friedel-Crafts alkylation using paraformaldehyde and HCl in the presence of ZnCl₂ as a catalyst. Optimize stoichiometry to minimize di- or tri-substitution byproducts .

- Esterification : React 5-(chloromethyl)-2-methylbenzoic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Purification : Use flash chromatography (gradient elution with 5–20% ethyl acetate in hexane) to isolate the product. Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodology :

- ¹H NMR : Identify the methyl ester (δ ~3.8–3.9 ppm, singlet) and chloromethyl (δ ~4.5–4.7 ppm, singlet) groups. Aromatic protons (δ 6.9–7.4 ppm) should integrate for two protons (C5 substitution) .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and chloromethyl carbon (δ ~40–45 ppm) .

- IR : Detect ester C=O stretch (~1720 cm⁻¹) and C-Cl vibration (~650–750 cm⁻¹) .

- MS : Look for molecular ion [M+H]⁺ at m/z 213 (C₁₀H₁₁ClO₂⁺) and fragment ions (e.g., loss of Cl, m/z 178) .

Q. What safety protocols are critical when handling this compound due to its reactive chloromethyl group?

- Methodology :

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Inspect gloves for integrity before use .

- Ventilation : Conduct reactions in a fume hood with HEPA filters. Avoid sparks/open flames due to potential volatility .

Advanced Research Questions

Q. How does the chloromethyl group influence the electronic and steric environment of the aromatic ring, and what implications does this have for regioselective functionalization?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density (HOMO/LUMO) and assess directing effects. Compare with bromomethyl analogs (e.g., Methyl 3-(bromomethyl)-2-methylbenzoate) .

- Experimental Validation : Conduct electrophilic substitution (e.g., nitration) to observe regioselectivity. Analyze products via LC-MS to determine para/meta ratios .

Q. What strategies mitigate premature hydrolysis of the chloromethyl group during multi-step syntheses involving this compound?

- Methodology :

- Protection : Temporarily protect the chloromethyl group as a silyl ether (e.g., TMSCl, imidazole) in protic solvents .

- Solvent Optimization : Use anhydrous DMF or THF with molecular sieves to minimize water content. Monitor reaction progress via in-situ IR for Cl-O bond stability (~650 cm⁻¹) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodology :

- Purity Assessment : Recrystallize the compound from ethanol/water (1:1) and compare melting points. Use DSC to confirm thermal behavior .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., Methyl 5-chloro-2-methylbenzoate) to identify shifts caused by the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products